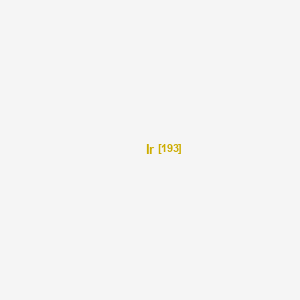

Iridium, isotope of mass 193

描述

Iridium, isotope of mass 193 is a stable isotope of the element iridium, which is a member of the platinum group metals. It has an atomic number of 77 and a mass number of 193. Iridium is known for its high density, corrosion resistance, and ability to withstand high temperatures. This compound, in particular, is notable for its applications in various scientific fields due to its unique nuclear properties .

准备方法

Synthetic Routes and Reaction Conditions: Iridium, isotope of mass 193 can be prepared through neutron capture processes involving iridium-192. This involves irradiating iridium-192 with neutrons in a nuclear reactor, leading to the formation of iridium-193 . The process can be represented as: [ \text{Ir-192} + \text{n} \rightarrow \text{Ir-193} ]

Industrial Production Methods: Industrial production of iridium-193 typically involves the use of high-flux nuclear reactors where iridium-192 is exposed to a neutron flux. The resulting iridium-193 is then separated and purified using various chemical processes, including solvent extraction and ion exchange .

化学反应分析

Types of Reactions: Iridium, isotope of mass 193, like other iridium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Iridium can form oxides such as iridium dioxide (IrO₂) when heated in the presence of oxygen.

Reduction: Iridium compounds can be reduced using hydrogen gas or other reducing agents to form metallic iridium.

Major Products:

Oxidation: Iridium dioxide (IrO₂)

Reduction: Metallic iridium (Ir)

Substitution: Various iridium complexes depending on the ligands used

科学研究应用

Iridium, isotope of mass 193 has a wide range of applications in scientific research:

作用机制

The mechanism by which iridium-193 exerts its effects depends on its application:

相似化合物的比较

Iridium, isotope of mass 193 can be compared with other isotopes and compounds of iridium, as well as other platinum group metals:

属性

IUPAC Name |

iridium-193 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOZUEZYRPOHIO-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[193Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ir | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930535 | |

| Record name | (~193~Ir)Iridium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.96292 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13967-67-4 | |

| Record name | Iridium, isotope of mass 193 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~193~Ir)Iridium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: Iridium-193 can be utilized as a burnable absorber in nuclear reactors. [] This means it can effectively absorb neutrons, helping to control and moderate the nuclear chain reaction. Specifically, natural iridium or enriched Iridium-193 can be incorporated into various reactor components like cover plates, water tubes, and fuel channels to achieve desired neutron absorption effects. []

A: While the provided research doesn't directly elaborate on Iridium-193's role in radioisotope production, it does mention that a reactor at Vinca, Yugoslavia, with a capacity for producing various radioisotopes like sulfur-35 and iodine-131, was planned. [] This reactor utilizes 43 vertical radiation channels with varying diameters, suggesting the possibility of using Iridium-193 for specific isotope production within these channels, although further confirmation is needed.

ANone: Mössbauer spectroscopy using the 73 keV gamma-transition of Iridium-193 has been instrumental in characterizing the structural and electronic properties of various iridium compounds. Studies have used this technique to analyze:

- Chloro(carbonyl)bis(triphenylphosphine)(buckminsterfullerene)iridium: This study compared the Mössbauer spectra of the compound with and without buckminsterfullerene (C60) to understand the impact of C60 addition on the iridium center. []

- Iron-iridium catalysts: Researchers have employed both Iron-57 and Iridium-193 Mössbauer spectroscopy to study the chemical state and interactions of iron and iridium in supported catalyst systems. [, , ] This helps in understanding the catalytic behavior and properties of these bimetallic systems.

A: Producing Platinum-195m, a promising radionuclide for targeted Auger electron therapy, through double-neutron capture on Iridium-193 presents several challenges. [] The process involves a two-step activation: 193Ir(n,γ)194Ir(n,γ)195mIr(β-)195mPt. Researchers have identified significant limitations related to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

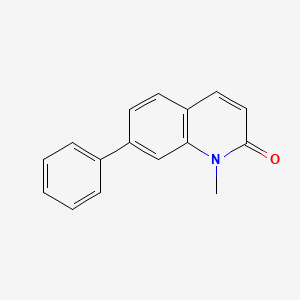

![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)

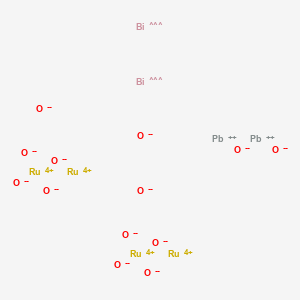

![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)

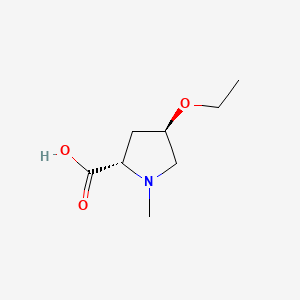

![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)